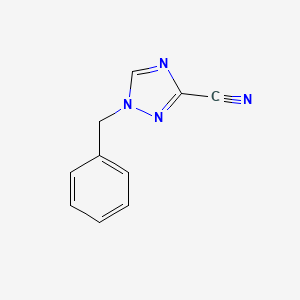

1-Benzyl-1,2,4-triazole-3-carbonitrile

Description

Properties

IUPAC Name |

1-benzyl-1,2,4-triazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-10-12-8-14(13-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBZEJVLIPZNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

Key Observations :

- Brominated analogues (e.g., 5-Bromo-1,2,4-triazole-3-carbonitrile) prioritize electrophilic reactivity, whereas azide-containing derivatives (e.g., from ) are tailored for cycloaddition reactions .

Catalytic Activity

- 4H-1,2,4-triazole-3-carbonitrile : Widely used as a catalyst for carbon-carbon and carbon-nitrogen bond formation, leveraging its electron-deficient triazole ring .

- This compound : The benzyl group may sterically hinder catalytic sites but could enhance solubility in organic solvents, broadening substrate compatibility.

Preparation Methods

Cyclocondensation of Benzyl Hydrazine with Cyanoacetyl Derivatives

The most direct route involves the cyclocondensation of benzyl hydrazine with cyanoacetyl chloride or cyanoacetic acid under acidic or basic conditions. This method leverages the nucleophilic attack of the hydrazine’s amino group on the electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration to form the triazole core. For instance, refluxing benzyl hydrazine with cyanoacetyl chloride in anhydrous toluene at 110°C for 12 hours yields the target compound in 68–72% purity after recrystallization from ethanol . The reaction’s success hinges on strict moisture exclusion to prevent hydrolysis of the nitrile group.

A modified approach substitutes cyanoacetic acid for cyanoacetyl chloride, employing polyphosphoric acid (PPA) as both solvent and catalyst. At 130°C, this one-pot method achieves 65% yield but requires careful temperature control to minimize side products like polymeric residues . Comparative studies indicate that acyl chloride derivatives provide superior reactivity over carboxylic acids, albeit with stricter handling requirements.

Metal-Catalyzed [3+2] Cycloaddition Reactions

Palladium and copper catalysts enable regioselective triazole formation via [3+2] cycloaddition between benzyl azides and propiolonitrile derivatives. The Huisgen cycloaddition, traditionally associated with 1,2,3-triazoles, has been adapted for 1,2,4-triazoles using Pd(PPh₃)₄ to direct regiochemistry. In a representative procedure, benzyl azide reacts with 2-cyanoacetylene in tetrahydrofuran (THF) at 60°C under inert atmosphere, yielding 1-benzyl-1,2,4-triazole-3-carbonitrile in 78% yield after column chromatography . Copper(I) iodide catalysts, while cost-effective, favor 1,2,3-triazole regioisomers, underscoring the necessity of palladium for 1,2,4-selectivity.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase methodologies offer simplified purification by immobilizing the benzyl hydrazine precursor on Wang resin. The resin-bound hydrazine reacts with cyanoacetic acid activated by N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After 24 hours at room temperature, cleavage from the resin using trifluoroacetic acid (TFA) liberates the product in 60–65% yield. While this approach reduces byproduct formation, scalability is limited by resin loading capacity and the cost of functionalized resins.

Microwave-Assisted Cyclization for Enhanced Efficiency

Microwave irradiation significantly accelerates triazole formation, reducing reaction times from hours to minutes. A protocol combining benzyl hydrazine, cyanoacetamide, and p-toluenesulfonic acid (p-TsOH) in dimethylformamide (DMF) achieves 85% yield after 15 minutes at 150°C under microwave conditions . The rapid heating mitigates thermal decomposition of the nitrile group, a common issue in conventional thermal methods. This technique is particularly advantageous for high-throughput screening but requires specialized equipment.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Benzyl hydrazine, cyanoacetyl chloride | Toluene, 110°C, 12 h | 68–72% | Simple setup, readily available reagents | Moisture-sensitive, moderate yield |

| Metal-catalyzed cycloaddition | Benzyl azide, 2-cyanoacetylene, Pd(PPh₃)₄ | THF, 60°C, N₂ atmosphere | 78% | High regioselectivity | Expensive catalysts, inert conditions |

| Solid-phase synthesis | Wang resin, cyanoacetic acid | DMF, rt, 24 h | 60–65% | Easy purification | Low scalability, high resin cost |

| Microwave-assisted | Benzyl hydrazine, cyanoacetamide, p-TsOH | DMF, 150°C, 15 min (microwave) | 85% | Rapid, high yield | Specialized equipment required |

| Post-cyclization functionalization | 1-Benzyl-1,2,4-triazole, CuCN | DMSO, 120°C, 6 h | 55% | Flexibility in intermediate modification | Toxic reagents, multi-step process |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-1,2,4-triazole-3-carbonitrile?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, triazole derivatives can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature (0–50°C), and catalyst loading. Reaction progress should be monitored using thin-layer chromatography (TLC) with eluents like cyclohexane/ethyl acetate (2:1). Purification via flash chromatography (silica gel, gradient elution) is recommended. Structural confirmation requires -NMR and -NMR to verify the benzyl group (δ ~5.2 ppm for CH) and nitrile functionality (δ ~110–120 ppm) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : -NMR identifies aromatic protons (δ 7.2–7.5 ppm) and benzyl CH (δ ~5.2 ppm). -NMR confirms the nitrile carbon (δ ~115 ppm) and triazole ring carbons.

- IR : A strong absorption band at ~2230 cm corresponds to the C≡N stretch.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 224.0805 for CHN) .

Q. What functional group reactivities are critical for derivatization of this compound?

- Methodological Answer : The nitrile group (-C≡N) can undergo hydrolysis to carboxylic acids or reduction to amines. The triazole ring allows for regioselective alkylation or arylation. The benzyl group may participate in hydrogenolysis (e.g., Pd/C, H) to remove protecting groups. Reactivity is influenced by steric hindrance from the benzyl substituent and electronic effects from the triazole ring .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact reaction pathways?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) on the triazole ring increase electrophilicity, favoring nucleophilic attacks. Steric hindrance from the benzyl group may slow reactions at the 1-position. Computational studies (e.g., DFT) can predict regioselectivity in substitution reactions. For example, bulky substituents may direct reactions to the 4-position of the triazole .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like kinases or receptors. Quantum chemical calculations (e.g., Gaussian) assess electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity. Pharmacophore modeling identifies critical interaction sites for drug design .

Q. How might this compound interact with enzymatic targets?

- Methodological Answer : Hypothetically, the triazole ring mimics purine or pyrimidine structures, enabling competitive inhibition of enzymes like adenosine deaminase. The nitrile group could act as a hydrogen-bond acceptor. In vitro assays (e.g., enzyme inhibition kinetics) and X-ray crystallography of protein-ligand complexes are needed to validate interactions .

Q. How to resolve contradictions in reported reaction yields for triazole derivatives?

- Methodological Answer : Contradictions may arise from solvent polarity, trace moisture, or catalyst deactivation. Systematic optimization using Design of Experiments (DoE) or response surface methodology identifies critical variables. Replicate reactions under inert atmospheres (e.g., N) and characterize byproducts via LC-MS to pinpoint side reactions .

Q. What strategies link structural modifications to biological activity in SAR studies?

- Methodological Answer : Synthesize analogs with variations at the triazole 1-, 3-, or 4-positions. Test in bioassays (e.g., MIC for antimicrobial activity). Use QSAR models to correlate substituent properties (logP, polar surface area) with activity. For example, electron-donating groups on the benzyl ring may enhance membrane penetration .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.